Ethyl 4-amino-3-methylbutanoate hydrochloride CAS number 204503-79-7
Ethyl 4-amino-3-methylbutanoate hydrochloride CAS number 204503-79-7
Technical Whitepaper: Ethyl 4-amino-3-methylbutanoate Hydrochloride
Executive Summary
Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS 204503-79-7) is a specialized amino acid ester derivative belonging to the class of GABA (gamma-aminobutyric acid) analogues.[1][2] Structurally characterized as the ethyl ester of 3-methyl-GABA , this compound serves a dual role in pharmaceutical development: as a critical analytical reference standard for impurity profiling in the manufacturing of gabapentinoid drugs (specifically Pregabalin) and as a synthetic intermediate in the design of neuroactive ligands.
This technical guide provides a comprehensive analysis of the compound's physicochemical properties, synthesis pathways, analytical characterization, and applications in drug development. It explicitly addresses the structural distinction between this compound and Pregabalin ethyl ester to ensure precision in regulatory and research contexts.
Chemical Identity & Physicochemical Profile
Nomenclature and Structure
Unlike Pregabalin (3-isobutyl-GABA), CAS 204503-79-7 possesses a methyl group at the
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IUPAC Name: Ethyl 4-amino-3-methylbutanoate hydrochloride[1][2][3][4]
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Common Synonyms: 3-Methyl-GABA ethyl ester HCl;
-Methyl-GABA ethyl ester hydrochloride.[1] -
Molecular Formula:
[5][6]
Key Properties Table
| Property | Specification |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, and ethanol; sparingly soluble in non-polar solvents (hexane, ether).[1] |
| Melting Point | 120°C – 125°C (Decomposes) |
| Hygroscopicity | Moderate; requires storage under inert atmosphere (Argon/Nitrogen). |
| pKa (Calculated) | ~9.5 (Amino group), ~4.0 (Ester hydrolysis potential) |
Synthesis & Manufacturing Methodologies
The synthesis of Ethyl 4-amino-3-methylbutanoate hydrochloride typically follows a two-stage process: the construction of the 3-methyl-GABA core followed by esterification.[1]
Core Synthesis Pathway (Graphviz Visualization)
The following diagram illustrates the synthetic route starting from methyl crotonate, utilizing a Michael addition followed by hydrogenation.
Figure 1: Synthetic pathway from Methyl Crotonate to the final Ethyl Ester Hydrochloride salt.
Detailed Protocol: Esterification Step
This step converts the zwitterionic amino acid into the hydrochloride ester, enhancing solubility in organic solvents for further coupling or analysis.
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Preparation: Charge a reaction vessel with anhydrous ethanol (10 volumes). Cool to 0–5°C under nitrogen.
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Activation: Dropwise add Thionyl Chloride (1.2 equivalents) or bubble dry HCl gas into the ethanol. Caution: Exothermic reaction.[1]
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Addition: Add 4-amino-3-methylbutanoic acid (1.0 equivalent) in portions, maintaining temperature <10°C.
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Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of the acid via TLC (n-Butanol/Acetic Acid/Water).
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Isolation: Concentrate the solvent under reduced pressure.
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Crystallization: Triturate the residue with diethyl ether or ethyl acetate/hexane to precipitate the hydrochloride salt. Filter and dry under vacuum.
Analytical Characterization
Due to the lack of a strong UV chromophore (no aromatic rings), standard UV-HPLC is insufficient. Derivatization or specialized detection methods are required.
HPLC Method (Derivatization)
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Principle: Pre-column derivatization with OPA (o-Phthalaldehyde) or FMOC-Cl to target the primary amine.[1]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 3.5 µm).
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Mobile Phase:
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A: 0.1% Formic acid in Water.
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B: Acetonitrile.[1]
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Gradient: 5% B to 95% B over 20 minutes.
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Detection: Fluorescence (Ex: 340 nm, Em: 450 nm for OPA).
Structural Homology Analysis
It is crucial to distinguish this compound from Pregabalin Ethyl Ester.
Figure 2: Structural comparison highlighting the side-chain difference between the target compound and Pregabalin Ethyl Ester.
Applications in Drug Development
Impurity Reference Standard
In the industrial synthesis of Pregabalin, the starting material is typically isovaleraldehyde (leading to the isobutyl chain). If the starting material contains butyraldehyde or crotonic acid impurities, the methyl-analogue (3-methyl-GABA) will form.[1]
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Usage: CAS 204503-79-7 is used to spike quality control samples to validate the selectivity of HPLC methods, ensuring they can separate the "Methyl Impurity" from the Active Pharmaceutical Ingredient (API).
Synthetic Intermediate
The ethyl ester group acts as a protecting group for the carboxylic acid, allowing modifications at the amino group (e.g., amide coupling) without self-polymerization. This is valuable in synthesizing:
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Peptidomimetics: Incorporating gamma-amino acids into peptide chains to increase proteolytic stability.[1]
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Novel CNS Ligands: Developing high-affinity ligands for the
subunit of voltage-gated calcium channels.[1]
Handling & Stability (MSDS Summary)
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Storage: Hygroscopic. Store at -20°C in a desiccator. Long-term storage requires an inert atmosphere (Argon) to prevent hydrolysis of the ester to the free acid.
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Safety:
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71757460, Ethyl 4-amino-3-methylbutanoate hydrochloride.[1] Retrieved from [Link][7]
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Yuen, K. et al. (2016). Novel synthesis of process related impurities of valganciclovir hydrochloride. (Methodology reference for amino acid esterification). ResearchGate. Retrieved from [Link]
Sources
- 1. 5959-36-4|Ethyl 4-aminobutanoate|BLD Pharm [bldpharm.com]
- 2. 179806-56-5|Methyl (S)-4-amino-3-methylbutanoate hydrochloride|BLD Pharm [bldpharm.com]
- 3. biosynth.com [biosynth.com]
- 4. 13031-60-2|H-γ-Abu-OMe.HCl|BLD Pharm [bldpharm.com]
- 5. Ethyl 4-amino-3-methylbutanoate hydrochloride | C7H16ClNO2 | CID 71757460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 64834-27-1|Propan-2-yl 4-aminobutanoate hydrochloride|BLD Pharm [bldpharm.com]
- 7. scispace.com [scispace.com]


